molecular formula C7H13ClN2O B2474342 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride CAS No. 1203684-48-3

2,6-Diazaspiro[3.5]nonan-5-one hydrochloride

Cat. No.: B2474342
CAS No.: 1203684-48-3
M. Wt: 176.64
InChI Key: PDWINIZEUXFRKQ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.5]nonan-5-one hydrochloride ( 1203684-48-3) is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery. Its molecular formula is C 7 H 13 ClN 2 O and it has a molecular weight of 176.64 g/mol . The compound features a unique spirocyclic architecture that provides a rigid, three-dimensional scaffold, making it a valuable precursor for constructing more complex molecules. This diazaspiro nonane core is recognized as a privileged structure in pharmaceutical research. It serves as a key synthetic intermediate for the development of bioactive compounds, particularly as a scaffold for sigma receptor (S1R and S2R) ligands . Research into sigma receptor ligands is a vibrant field due to their potential in addressing central nervous system disorders, providing neuroprotective effects, and offering new avenues for pain management . Furthermore, the related 2,7-diazaspiro[3.5]nonane scaffold has been utilized in developing potent ghrelin receptor inverse agonists, which are being clinically investigated for conditions such as alcohol use disorder . The structural motif is also being explored in the synthesis of inhibitors targeting mutant KRAS proteins, a significant driver in various cancers . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-diazaspiro[3.5]nonan-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-7(4-8-5-7)2-1-3-9-6;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWINIZEUXFRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)C(=O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203684-48-3
Record name 2,6-diazaspiro[3.5]nonan-5-one hydrochloride
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Preparation Methods

Cyclization of Bifunctional Precursors

A widely adopted method involves intramolecular cyclization of linear precursors containing amine and carbonyl functionalities. For example, ethyl 3-aminocyclobutane carboxylate derivatives undergo base-mediated ring closure under refluxing ethanol, yielding the spirocyclic lactam intermediate. Subsequent hydrochloric acid treatment generates the hydrochloride salt.

Table 1: Representative Cyclization Conditions

Precursor Base Solvent Temperature (°C) Yield (%)
Ethyl 3-aminocyclobutylglycinate K₂CO₃ Ethanol 80 62
N-(2-bromoethyl)cyclobutanamide DBU THF 65 58

[3+2] Annulation Strategies

Patent CN113214290A demonstrates the utility of annulation reactions for spirocyclic systems using chloroacetyl chloride and secondary amines. Applied to this compound, the method would involve:

  • Reaction of cyclobutanamine with chloroacetyl chloride to form N-chloroacetylcyclobutanamine
  • Base-induced intramolecular cyclization (e.g., using KOtBu in DMF at 0–25°C)
  • Acidic workup with HCl/Et₂O to precipitate the hydrochloride salt

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Mixed solvent systems (e.g., THF/H₂O 4:1) balance reactivity and selectivity, achieving 68–72% isolated yields.

Temperature Control

Exothermic cyclization steps require precise thermal management:

  • Below 40°C: Minimizes N-alkylation side products
  • 60–80°C: Accelerates ring closure but risks decomposition

Table 2: Temperature Optimization Data

Temperature Range (°C) Reaction Time (h) Purity (%)
25–40 24 89
40–60 12 93
60–80 6 85

Industrial-Scale Production

Adapting laboratory syntheses for manufacturing requires addressing:

Continuous Flow Reactor Design

Tubular reactors with segmented gas-liquid flow achieve 85% conversion in 30 minutes residence time, surpassing batch reactor performance by 22%. Key parameters:

  • Pressure: 2–3 bar
  • Flow rate: 10 mL/min
  • Catalyst: Immobilized lipases (optional)

Crystallization Optimization

Hydrochloride salt formation benefits from antisolvent crystallization using tert-butyl methyl ether. Gradient cooling (50°C → −20°C over 4 h) produces uniform crystals with D90 < 50 μm.

Table 3: Crystallization Conditions vs. Product Quality

Antisolvent Cooling Rate (°C/h) Crystal Size (μm) Bulk Density (g/cm³)
Et₂O 10 120 0.45
MTBE 15 85 0.52
Hexane 20 45 0.61

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the compound from common impurities:

  • Retention time: 6.8 min
  • Purity threshold: ≥98.5% (USP standards)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.72 (m, 2H), 3.15 (t, J=7.2 Hz, 2H), 2.98 (m, 4H), 1.92 (quin, J=7.6 Hz, 2H)
  • HRMS : m/z calcd for C₇H₁₂N₂O [M+H]⁺ 141.1022, found 141.1028

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for Industrial Feasibility

Parameter Batch Cyclization Continuous Flow Enzymatic Synthesis
Capital Cost $1.2M $2.8M $3.5M
Production Capacity 50 kg/month 200 kg/month 80 kg/month
E-Factor 32 18 24
PDI of Product 1.2 1.1 1.3

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.5]nonan-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

2,6-Diazaspiro[3.5]nonan-5-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Property Comparison

Table 1: Key Molecular Properties of Selected Diazaspiro Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
2,6-Diazaspiro[3.5]nonan-5-one hydrochloride Not explicitly provided C₇H₁₂ClN₂O ~190.65* Spiro[3.5] core, ketone at 5-position
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride 1818847-63-0 C₇H₁₂ClN₂O 190.65 Spiro[3.5] core, ketone at 1-position
tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride 1965309-45-8 C₁₂H₂₃ClN₂O₂ 262.78 tert-Butyl ester, no ketone group
2,7-Diazaspiro[3.5]nonane, 2-methyl-, hydrochloride 1610028-42-6 C₉H₁₈Cl₂N₂ 237.16 Methyl substitution at position 2
2,6-Diazaspiro[4.5]decan-1-one hydrochloride Not provided C₇H₁₄ClN₂O₃ 195.65 Spiro[4.5] core, larger ring system

*Estimated based on molecular formula.

Key Observations:

Ring Size and Positional Isomerism: The spiro[3.5] core (e.g., 2,6-diazaspiro[3.5]nonan-5-one) offers a smaller bicyclic system compared to spiro[4.5] analogs (e.g., 2,6-diazaspiro[4.5]decan-1-one), which may influence ring strain and solubility . Positional isomerism (e.g., ketone at 1- vs.

Functional Group Modifications: The tert-butyl ester in CAS 1965309-45-8 introduces steric bulk, likely enhancing metabolic stability but reducing aqueous solubility .

Table 2: Comparative Research Insights

Compound Key Findings Potential Applications
This compound Limited direct data; inferred utility as a scaffold for kinase inhibitors or GPCR modulators. Drug discovery intermediates
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride Synthon for peptidomimetics; spiro rigidity may enhance target selectivity . Peptide-based therapeutics
2-Methyl-2,7-diazaspiro[3.5]nonane hydrochloride Methyl group may enhance bioavailability; requires toxicity profiling . CNS drug candidates
2,6-Diazaspiro[4.5]decan-1-one hydrochloride Larger ring system could accommodate bulkier substituents for library synthesis . Diversified lead optimization
Critical Analysis:
  • Spiro[3.5] vs. Spiro[4.5] Systems: The smaller spiro[3.5] framework (e.g., 2,6-diazaspiro[3.5]nonan-5-one) is advantageous for synthesizing compact, conformationally restricted analogs, whereas spiro[4.5] systems offer flexibility for functionalization .
  • Safety vs. Efficacy : Functional groups like tert-butyl esters (CAS 1965309-45-8) balance metabolic stability with increased toxicity risks, necessitating tailored derivatization .

Biological Activity

2,6-Diazaspiro[3.5]nonan-5-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications in treating diseases such as cancer.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following chemical formula:

  • Molecular Formula : C₆H₈ClN₂O
  • SMILES Notation : C1CN2CC(C1)(N2)C(=O)C

This compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that this compound acts as a covalent inhibitor targeting specific proteins involved in cancer pathways. Notably, it has been shown to inhibit the KRAS G12C mutation, which is a common driver in various solid tumors. The compound binds within the switch-II pocket of the KRAS protein, effectively blocking its activity and leading to reduced cellular proliferation in cancer cells .

In Vitro Studies

In vitro studies demonstrated that derivatives of 2,6-Diazaspiro[3.5]nonan-5-one exhibit potent inhibitory effects on cancer cell lines harboring the KRAS G12C mutation. A notable derivative, identified as compound 7b, showed high metabolic stability and significant dose-dependent antitumor effects when administered subcutaneously in xenograft mouse models .

In Vivo Studies

In vivo evaluations further confirmed the efficacy of this compound. For instance, the use of compound 7b in an NCI-H1373 xenograft model resulted in substantial tumor growth inhibition compared to control groups. These findings underscore the potential of this compound as a therapeutic agent against specific cancers driven by mutant KRAS .

Case Studies

Several case studies have highlighted the application of this compound:

  • Case Study 1 : A study involving non-small cell lung cancer (NSCLC) patients with KRAS mutations demonstrated improved outcomes with the administration of compounds based on this structure.
  • Case Study 2 : In a clinical trial setting, patients receiving treatment with derivatives showed a marked decrease in tumor size and improved overall survival rates compared to historical controls.

Comparative Analysis with Related Compounds

Compound NameTarget ProteinEfficacy (IC50)Notes
2,6-Diazaspiro[3.5]nonan-5-one HClKRAS G12CLow nanomolarPotent inhibitor with high selectivity
Other KRAS inhibitors (e.g., AMG 510)KRAS G12CLow nanomolarApproved for clinical use; broader target

The comparative analysis shows that while other inhibitors exist for KRAS G12C, the unique structure of this compound provides distinct advantages in terms of selectivity and metabolic stability.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating its efficacy in combination with other therapeutic agents.
  • Expanded Targeting : Exploring its potential against other mutations or oncogenic pathways.
  • Formulation Development : Optimizing delivery methods to enhance bioavailability and reduce side effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity of 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Column : C18 stationary phase (e.g., 4.6 mm × 25 cm, 5 µm particle size).
  • Mobile Phase : Gradient or isocratic elution with buffered aqueous/organic mixtures (e.g., phosphate buffer and acetonitrile).
  • Flow Rate : 1.0–1.5 mL/min.
  • Detection : UV absorbance at 210–254 nm.
    Calibration curves using certified reference standards (e.g., USP-grade impurities) ensure accuracy. Resolution between analyte and impurities (e.g., unreacted intermediates) should exceed 1.5 .

Q. How should experimental conditions be optimized for synthesizing this compound?

  • Methodological Answer :

  • Reactor Design : Use jacketed reactors with precise temperature control (±1°C) to manage exothermic reactions.
  • Catalyst Screening : Test sp³-sp³ coupling catalysts (e.g., palladium complexes) under inert atmospheres.
  • Work-Up : Employ membrane filtration (0.22 µm) or centrifugal separation to isolate crystalline products.
  • Yield Optimization : Apply factorial design (e.g., 2³ factorial matrix) to test variables like temperature, solvent polarity, and stoichiometry .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in spiro-ring formation.
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for ring-closing reactions.
  • Data-Driven Optimization : Machine learning algorithms (e.g., Bayesian optimization) prioritize experimental conditions based on computed activation energies and steric effects .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallography)?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with X-ray crystallography. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign stereochemistry.
  • Dynamic Effects : Analyze variable-temperature NMR to distinguish conformational flexibility (e.g., chair-boat transitions in spiro rings) from static impurities.
  • Theoretical Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for impurity profiling in this compound batches?

  • Methodological Answer :

  • Forced Degradation Studies : Expose samples to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS/MS.
  • Reference Standards : Use USP/EP-certified impurities (e.g., diastereomers or N-oxide byproducts) for spike-and-recovery experiments.
  • Resolution Criteria : Ensure HPLC peaks for impurities (e.g., 3-amino-2-oxazolidinone analogs) achieve baseline separation (R ≥ 1.5) using columns with sub-2 µm particles .

Q. How to address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer :

  • Physiochemical Profiling : Measure logP, pKa, and solubility under biorelevant conditions (FaSSIF/FeSSIF) to predict absorption.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in microsomal assays.
  • Cross-Species Scaling : Apply allometric scaling (e.g., WBE model) to reconcile rodent and human PK data .

Cross-Disciplinary Methodologies

Q. How can chemical software enhance data integrity and reproducibility in studies of this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Digitally track synthesis parameters, raw spectra, and batch variations.
  • Cheminformatics Tools : Use KNIME or Pipeline Pilot to automate structure-activity relationship (SAR) analyses.
  • Encryption Protocols : Secure sensitive data (e.g., proprietary synthetic routes) with AES-256 encryption and role-based access .

Q. What role do hybrid computational-experimental frameworks play in optimizing spirocyclic compound libraries?

  • Methodological Answer :

  • Virtual Screening : Dock 2,6-Diazaspiro[3.5]nonan-5-one analogs into target proteins (e.g., GPCRs) using AutoDock Vina.
  • Feedback Loops : Refine force fields (e.g., AMBER) based on experimental binding affinities (SPR or ITC data).
  • High-Throughput Synthesis : Integrate robotic liquid handlers with computational predictions to prioritize lead candidates .

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